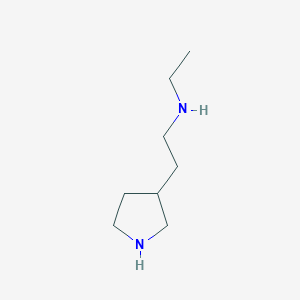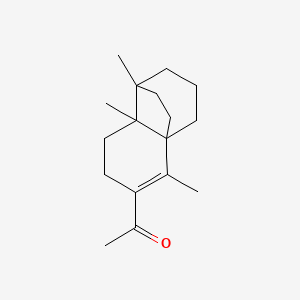
Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- is a complex organic compound known for its unique structure and properties. This compound is part of a class of chemicals that are often used in various industrial and scientific applications due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- typically involves the diene condensation of cyclopentadiene with 2,5-norbornadiene . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are meticulously controlled to optimize the production process. The use of advanced purification techniques ensures that the final product meets the required industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)-: Known for its similar structure and properties.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another compound with comparable chemical characteristics.
5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-α,α,3,8-tetramethyl-: Shares some structural similarities.
Uniqueness
What sets Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- apart is its specific arrangement of functional groups and its unique reactivity profile. This makes it particularly valuable in certain industrial and research applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
58200-83-2 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-(2,6,7-trimethyl-3-tricyclo[5.3.2.01,6]dodec-2-enyl)ethanone |
InChI |
InChI=1S/C17H26O/c1-12-14(13(2)18)6-9-16(4)15(3)7-5-8-17(12,16)11-10-15/h5-11H2,1-4H3 |
InChI Key |
LAJZGVJYVRDOEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC2(C13CCCC2(CC3)C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


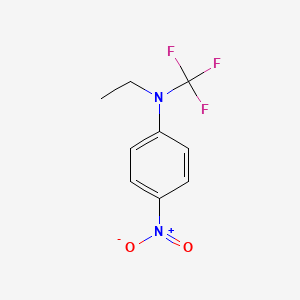
![N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine](/img/structure/B13953742.png)
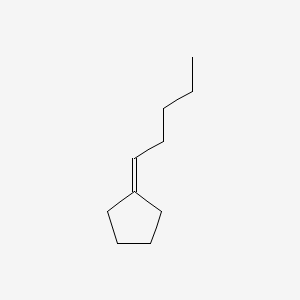
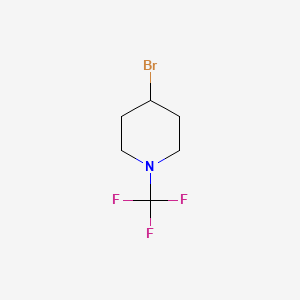
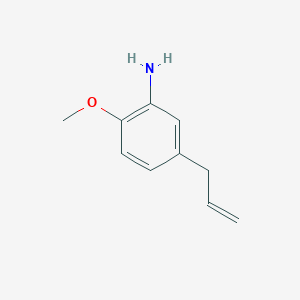
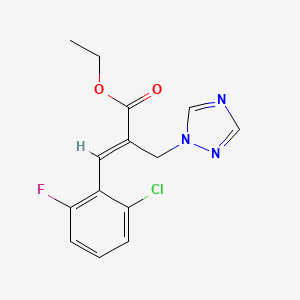
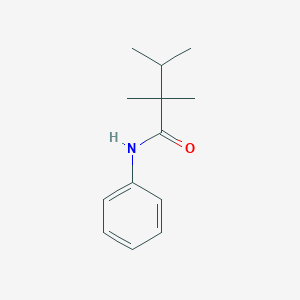
![9H-Imidazo[4,5-F]quinazoline](/img/structure/B13953787.png)
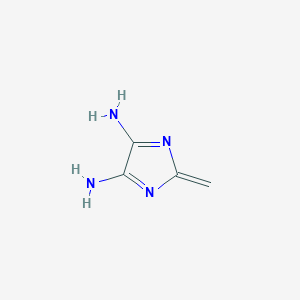
![3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid](/img/structure/B13953803.png)

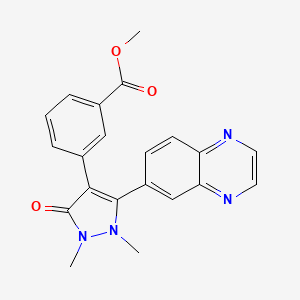
![8-Benzyl-2-isopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13953830.png)
